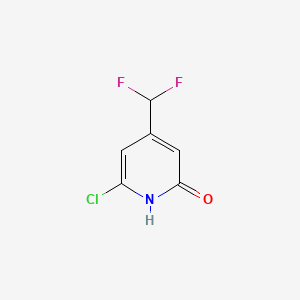

6-Chloro-4-(difluoromethyl)pyridin-2-ol

Description

Properties

Molecular Formula |

C6H4ClF2NO |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

6-chloro-4-(difluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-1-3(6(8)9)2-5(11)10-4/h1-2,6H,(H,10,11) |

InChI Key |

CYZFRVJTWMFWRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of 6 Chloro 4 Difluoromethyl Pyridin 2 Ol

Strategic Approaches to the Core Pyridine (B92270) Scaffold with Difluoromethylation

The synthesis of difluoromethylated pyridines, such as 6-Chloro-4-(difluoromethyl)pyridin-2-ol, can be approached through various strategies, including direct difluoromethylation of pre-existing pyridine rings, construction of the ring from acyclic precursors, and late-stage introduction of the difluoromethyl group.

Direct Difluoromethylation Techniques on Pyridine Precursors

Direct C-H difluoromethylation of pyridine precursors represents a highly efficient and atom-economical method for synthesizing difluoromethylated pyridines. researchgate.net This approach avoids the need for pre-functionalization of the pyridine ring, thereby streamlining the synthetic process. Radical-based methods have proven effective for this transformation. For instance, the use of a difluoromethyl radical precursor, such as zinc difluoromethanesulfinate (DFMS), allows for the direct introduction of the CF2H unit to heteroarenes under mild, open-flask conditions. nih.gov The regioselectivity of this reaction can often be controlled, with substitution occurring at positions with the highest electron density or those most susceptible to radical attack. nih.gov

Recent advancements have demonstrated switchable regioselectivity between the meta and para positions of pyridines. researchgate.netnih.gov By employing oxazino pyridine intermediates, which are readily accessible from pyridines, a radical process can achieve meta-C-H difluoromethylation. researchgate.netnih.gov The selectivity can be switched to the para position by treating the oxazino pyridine with an acid, which transforms it in situ to a pyridinium (B92312) salt, altering the electronic properties of the ring and directing the difluoromethylation to the para position. researchgate.netnih.gov

Table 1: Reagents for Direct Difluoromethylation of Pyridines

| Reagent | Method | Typical Conditions | Reference |

|---|---|---|---|

| Zinc difluoromethanesulfinate (DFMS) | Radical C-H Difluoromethylation | tert-Butyl hydroperoxide, CH2Cl2/H2O, room temperature | nih.gov |

| Oxazino pyridine intermediates | Radical C-H Difluoromethylation | Difluoromethylation reagent, base | researchgate.netnih.gov |

Multicomponent Cyclization Pathways to Substituted Pyridinones

Multicomponent reactions (MCRs) offer a powerful strategy for the de novo synthesis of highly substituted pyridinone rings from simple, acyclic precursors in a single step. nih.govacsgcipr.orgrsc.org These reactions are highly convergent and allow for the rapid assembly of molecular complexity. nih.gov Various classical named reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, provide access to substituted pyridines, though they may have limitations in scope. nih.govacsgcipr.org

More contemporary approaches often involve [4+2] cycloadditions, where the nitrogen atom can be incorporated into either the diene or dienophile component. nih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed utilizing a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction. nih.gov To synthesize a difluoromethylated pyridinone like this compound via an MCR, one of the acyclic starting materials would need to contain the difluoromethyl moiety.

Late-Stage Difluoromethylation Strategies in Heteroaromatic Systems

Late-stage functionalization, the introduction of a key functional group at a late step in a synthetic sequence, is a highly valuable strategy in drug discovery and development. nih.govnih.govresearchgate.net Late-stage difluoromethylation allows for the rapid diversification of complex molecules, enabling the exploration of structure-activity relationships. researchgate.netmdpi.com

Photoredox catalysis has emerged as a mild and efficient method for the late-stage C-H difluoromethylation of heteroaromatics. nih.govnih.govthieme-connect.com These methods often proceed via a radical mechanism and can be applied to a wide range of substrates with high functional group tolerance. thieme-connect.com For instance, a photoredox flow reaction has been developed for the 18F-difluoromethylation of N-heteroaromatics, which is particularly useful for the synthesis of PET imaging agents. nih.govnih.gov This approach circumvents the need for pre-functionalization of the substrate and can be completed rapidly. nih.govnih.gov While these methods are powerful, achieving specific regioselectivity in complex molecules can be a challenge.

Regioselective Functionalization of this compound

The chlorine atom and the pyridine ring of this compound provide handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Substitution Reactions at Pyridine Halogen Sites

The chlorine atom at the 6-position of the pyridin-2-ol ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the difluoromethyl group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. In the case of this compound, the 6-position is activated for SNAr.

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride. The regioselectivity of SNAr on polyhalogenated pyridines can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.netepfl.chrsc.org For instance, in polyfluoropyridines, nucleophilic attack often occurs preferentially at the 4-position. researchgate.netepfl.ch However, the introduction of bulky groups can sterically hinder attack at one position, directing the nucleophile to another. researchgate.netepfl.ch

Table 2: Examples of Nucleophilic Substitution on Halogenated Pyridines

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-Dichloropyridine | Potassium Fluoride | 2,6-Difluoropyridine | google.com |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgaklectures.comyoutube.com The nitrogen atom can also be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org Consequently, direct electrophilic substitution on pyridine often requires harsh reaction conditions and can result in low yields. youtube.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Reference |

|---|---|---|---|

| Nitration | NO2+ | HNO3, H2SO4 | masterorganicchemistry.com |

| Halogenation | Br+, Cl+ | Br2/FeBr3, Cl2/AlCl3 | masterorganicchemistry.com |

| Sulfonation | SO3 | Fuming H2SO4 | masterorganicchemistry.com |

Directed Functionalization via Organometallic Intermediates

The strategic functionalization of the pyridine ring can be achieved through the formation of organometallic intermediates, most notably via Directed ortho-Metalation (DoM). wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide deprotonation by a strong organolithium base to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org In the case of this compound, the hydroxyl group (-OH), or a protected version such as a methoxymethyl (OMOM) ether, can serve as an effective DMG. organic-chemistry.org

The process begins with the interaction of the heteroatom (oxygen) of the DMG with the Lewis acidic lithium of an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.org This coordination increases the kinetic acidity of the protons at the ortho-position, facilitating selective deprotonation by the alkyllithium base. organic-chemistry.orgbaranlab.org For pyridine systems, this approach can efficiently generate a nucleophilic aryllithium species at the C3 position, which would otherwise be difficult to achieve. harvard.edu The reactivity of the organolithium base is often enhanced by the addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which breaks up alkyllithium aggregates. baranlab.org

Once the C3-lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups onto the pyridine core. organic-chemistry.org This method provides a powerful tool for creating diverse derivatives that are not readily accessible through other means.

| Electrophile | Introduced Functional Group | Potential Application |

|---|---|---|

| Iodine (I₂) | -I (Iodo) | Substrate for further cross-coupling |

| N,N-Dimethylformamide (DMF) | -CHO (Formyl) | Aldehyde for further elaboration |

| Carbon Dioxide (CO₂) | -COOH (Carboxyl) | Carboxylic acid for amidation, esterification |

| Trialkyl borates (e.g., B(OiPr)₃) | -B(OH)₂ (Boronic acid) | Suzuki-Miyaura cross-coupling partner nih.gov |

| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | Protecting group or directing group |

| Aldehydes/Ketones (R₂C=O) | -CR₂(OH) (Hydroxyalkyl) | Introduction of secondary/tertiary alcohols |

Advanced Coupling Reactions for Complex Molecular Architectures

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules from functionalized heterocyclic precursors like this compound. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most robust methods for derivatizing aryl and heteroaryl chlorides. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly effective for creating C-C bonds. nih.gov The chlorine atom at the C6 position of this compound can serve as the electrophilic partner in this transformation.

This reaction typically employs a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., potassium carbonate, potassium phosphate), and a suitable solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF). A wide range of aryl- and heteroarylboronic acids or their esters can be used as coupling partners, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures. While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, appropriate ligand selection can facilitate efficient coupling. nih.gov A one-pot procedure combining Directed ortho-Metalation with boronation and a subsequent Suzuki-Miyaura coupling has been demonstrated as a highly efficient method for synthesizing substituted azabiaryls from pyridine derivatives. nih.gov

| Component | Example | Role |

|---|---|---|

| Heteroaryl Halide | This compound | Electrophilic Partner |

| Boron Reagent | Phenylboronic acid, Thiophene-3-boronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent |

| Solvent | 1,4-Dioxane, Toluene, DMF | Reaction Medium |

While copper-catalyzed reactions are crucial in modern organic synthesis, the term "copper-catalyzed difluoromethylation" typically refers to methods for the introduction of a difluoromethyl (CF₂H) group onto a molecule, rather than a subsequent derivatization of a molecule that already contains this moiety. However, copper catalysis offers powerful alternative pathways for the derivatization of the this compound scaffold, primarily through Ullmann-type coupling reactions. wikipedia.org

The Ullmann condensation is a classic copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines. wikipedia.org Modern protocols often use soluble copper catalysts with supporting ligands, which operate under milder conditions than the traditional high-temperature reactions. wikipedia.orgacs.org For this compound, the C6-chloro substituent is a suitable handle for such transformations. Copper-catalyzed C-N coupling (a Goldberg-type reaction) can be used to react the chloropyridine with various amines, and C-O coupling can be used to form diaryl ethers by reacting with phenols. wikipedia.orgacs.orgmdpi.com These reactions provide a complementary approach to palladium-catalyzed methods for forming C-heteroatom bonds. nih.gov

The this compound core can be elaborated into sophisticated molecular tools for chemical biology and medical imaging.

Fluorescent Probes: Pyridine-based structures are common cores for fluorescent dyes and chemosensors. chemrxiv.orgmdpi.com By employing the coupling reactions described above (e.g., Suzuki-Miyaura), the chlorine atom can be replaced with extended aromatic or heteroaromatic systems that act as fluorophores. The inherent electronic properties of the difluoromethylpyridin-2-ol scaffold can be used to modulate the photophysical characteristics, such as emission wavelength and quantum yield, of the resulting probe. nih.gov Such probes can be designed for detecting metal ions or other analytes through fluorescence quenching or enhancement mechanisms. nih.govresearchgate.net

Positron Emission Tomography (PET) Imaging Agents: The introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), is essential for creating PET tracers. mdpi.com The difluoromethyl group itself is a valuable motif in PET tracer design. nih.gov Furthermore, the chloro-substituent on the pyridine ring offers a potential site for late-stage radiofluorination via nucleophilic aromatic substitution with [¹⁸F]fluoride. Successful radiofluorination would yield an ¹⁸F-labeled version of the parent molecule or its derivatives, enabling in vivo imaging to study biological processes or drug distribution. nih.govfrontiersin.org

Bioconjugation: To target specific cells or biomolecules, the pyridine scaffold can be functionalized with reactive handles suitable for bioconjugation. researchgate.net For instance, using the DoM methodology, a carboxyl group can be installed, which can then be activated (e.g., as an NHS ester) to react with amine groups on proteins. youtube.com Alternatively, a terminal alkyne or azide (B81097) could be introduced via a coupling reaction, allowing for attachment to biomolecules using "click chemistry." Such bioconjugates can be used for targeted drug delivery, protein labeling, or in vivo imaging applications. mdpi.com

Mechanistic Investigations of the Chemical Reactivity of 6 Chloro 4 Difluoromethyl Pyridin 2 Ol

Reaction Pathway Elucidation for Nucleophilic Substitutions

The pyridine (B92270) ring, being inherently electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the chloro and difluoromethyl substituents, which further withdraw electron density from the aromatic system. The pyridin-2-ol tautomerizes to its pyridone form (6-chloro-4-(difluoromethyl)-1H-pyridin-2-one), which influences the aromaticity and reactivity of the core. Nucleophilic attack is generally favored at the electron-deficient positions ortho and para to the ring nitrogen.

Influence of Electronic and Steric Factors on Halogen Reactivity

The reactivity of the chlorine atom at the C6 position is a focal point for nucleophilic substitution reactions. Its displacement is subject to a combination of electronic and steric influences from the other substituents.

Electronic Effects: The pyridine nitrogen atom, the 4-difluoromethyl group, and the 2-oxo group all act as strong electron-withdrawing entities. This collective effect lowers the electron density across the ring, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chlorine atom at C6 is activated towards displacement because the negative charge in the intermediate Meisenheimer complex can be effectively stabilized by the adjacent ring nitrogen. nih.gov The difluoromethyl group, a potent electron-withdrawing group, further enhances the electrophilicity of the ring, making the chlorine at C6 a good leaving group. researchgate.net

Steric Factors: While the C2 position is also electronically activated, the C6 position is generally more accessible for nucleophilic attack. Steric hindrance from substituents on the incoming nucleophile or on the pyridine ring itself can influence the rate and outcome of the substitution. For 6-Chloro-4-(difluoromethyl)pyridin-2-ol, the 2-ol (or 2-oxo) group provides some steric shielding to the C6 position, but this is often overcome by the strong electronic activation. nih.gov In related dihalopyridine systems, bulky groups have been shown to suppress the reactivity of adjacent halogens, a principle that could be relevant depending on the specific nucleophile used. researchgate.netepfl.ch

| Substituent | Position on Ring | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Ring Nitrogen | 1 | Strongly electron-withdrawing (-I, -M) | Activates ortho (2,6) and para (4) positions to nucleophilic attack. |

| Chloro (-Cl) | 6 | Inductively withdrawing (-I), weakly deactivating | Good leaving group; activates the ring for SNAr. |

| Difluoromethyl (-CF2H) | 4 | Strongly electron-withdrawing (-I) | Significantly enhances the electrophilicity of the entire ring, especially the para-positioned C6. nih.gov |

| Hydroxyl/Oxo (-OH/=O) | 2 | Electron-donating by resonance (+M), electron-withdrawing by induction (-I) | Complex influence; the pyridone tautomer reduces aromaticity but still contributes to the overall electronic landscape. |

Role of the Difluoromethyl Group in Reaction Kinetics and Selectivity

The difluoromethyl (CF2H) group plays a crucial role in defining the reaction kinetics and selectivity of this compound. Its properties distinguish it from both methyl (-CH3) and trifluoromethyl (-CF3) groups.

Reaction Kinetics: The strong inductive electron-withdrawing nature of the CF2H group significantly accelerates the rate of nucleophilic substitution. rsc.org By increasing the partial positive charge on the ring carbons, particularly the C6 carbon, it lowers the activation energy for the formation of the Meisenheimer intermediate, which is often the rate-determining step in SNAr reactions. nih.gov This enhanced reactivity allows substitutions to occur under milder conditions than might be required for less activated chloropyridines.

Selectivity: The CF2H group at the C4 position strongly directs incoming nucleophiles to attack the C6 (or C2) position. This is a classic example of para-directing activation in nucleophilic aromatic substitution. While substitution could theoretically occur at C2, the presence of the chlorine at C6 as a viable leaving group channels the reaction towards its displacement. The regioselectivity can be so pronounced that substitution at the C6 position occurs exclusively. researchgate.netrsc.org The development of methods for regioselective C-H difluoromethylation of pyridines highlights the importance of this group's placement in directing reactivity. nih.govnih.govresearchgate.netuni-muenster.de

Oxidative and Reductive Transformation Pathways of the Pyridine Moiety

The pyridine core of the molecule can undergo both oxidative and reductive transformations, offering pathways to further functionalization or modification.

Controlled Oxidation of the Pyridinol Functionality

The pyridin-2-ol moiety exists in equilibrium with its 2-pyridone tautomer. The oxidation of this system can lead to various products depending on the reagents and conditions. While the pyridine ring is generally resistant to oxidation due to its electron-deficient nature, the pyridinol form can be more susceptible.

N-Oxidation: A common oxidative pathway for pyridines is the formation of pyridine N-oxides. nih.gov This transformation typically involves peroxy acids and can alter the electronic properties of the ring, making it more amenable to certain subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution by further activating the ring. acs.orgnih.gov

Ring Hydroxylation: More advanced methods, such as photochemical valence isomerization of pyridine N-oxides, can achieve formal C3 hydroxylation, demonstrating that the pyridine ring itself can be oxidized under specific conditions. nih.govacs.org The synthesis of various pyridine derivatives often involves the oxidative aromatization of dihydropyridine (B1217469) precursors, a testament to the stability of the oxidized pyridine core. jcbsc.orgresearchgate.net

Selective Reduction Strategies for Halogen Removal

The removal of the chlorine atom via reductive dehalogenation is a key transformation for synthesizing the corresponding 4-(difluoromethyl)pyridin-2-ol. The challenge lies in achieving this selectively without reducing the pyridine ring itself.

Catalytic Hydrogenolysis: A widely used method for dehalogenation is catalytic hydrogenolysis, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. A base, like magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride formed during the reaction, preventing nuclear reduction. oregonstate.edu

Metal-Based Reduction: Other methods involve the use of reducing metals like zinc dust in an aqueous or alcoholic medium. oregonstate.edu

Copper-Catalyzed Dehalogenation: Copper(I) salts have also been shown to catalyze the reduction and substitution of halogenated pyridines under specific conditions. researchgate.net

The choice of method depends on the desired selectivity and the compatibility with other functional groups in the molecule. For instance, a process involving pyridine N-oxidation followed by nucleophilic dechlorination by hydroperoxide anion has been shown to be an effective strategy for dehalogenating chloropyridines. acs.orgnih.gov

| Method | Typical Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C, base (e.g., MgO, NaOH) | High efficiency, clean reaction. oregonstate.edu | Potential for over-reduction of the pyridine ring without careful control of acidity. oregonstate.edu |

| Metal-Mediated Reduction | Zn dust, acid or base | Cost-effective, useful for specific substrates. | Can generate significant waste; may have limited functional group tolerance. oregonstate.edu |

| Copper-Catalyzed Reduction | Cu(I) benzoate | Catalytic process, can be regioselective. researchgate.net | Requires specific catalyst systems and conditions. |

| Oxidative-Reductive Sequence | H2O2, carbonate species | Enhanced dechlorination efficiency via N-oxide intermediate. acs.orgnih.gov | Multi-step process, requires careful pH control. |

Pericyclic and Rearrangement Reactions Involving the Pyridine Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com The pyridine core, particularly in its pyridone tautomeric form, can potentially participate in such transformations, including cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions: The 2-pyridone ring contains a conjugated diene system, making it a potential candidate for Diels-Alder [4+2] cycloaddition reactions. These reactions would involve the pyridone acting as the diene component, reacting with a suitable dienophile. The outcome of such reactions is highly dependent on the electronic nature of the substituents and the reaction conditions (thermal or photochemical). adichemistry.comorganicchemistrydata.org

Electrocyclic Reactions: Intramolecular electrocyclic reactions could lead to the formation of bicyclic systems. These reactions involve the rearrangement of π-electrons within a conjugated system to form a ring, and their feasibility is governed by the Woodward-Hoffmann rules. adichemistry.comresearchgate.net

Sigmatropic Rearrangements: These are concerted intramolecular reactions where a sigma-bond migrates across a π-system. organicchemistrydata.org For substituted pyridinols, rearrangements like the Claisen rearrangement could be envisioned if an appropriate allyl ether derivative were formed.

Photochemical Rearrangements: Visible-light-mediated energy transfer has been used to facilitate radical pyridine migrations, such as the di-π-methane rearrangement, leading to the formation of three-membered or bicyclic pyridine structures. chinesechemsoc.org Such photochemical methods offer pathways to complex molecular architectures under mild conditions.

While specific examples involving this compound are not extensively documented, the general reactivity patterns of pyridones suggest that these pericyclic and rearrangement pathways are mechanistically plausible routes for creating novel chemical structures.

Theoretical and Experimental Elucidation of Tautomerism in 6 Chloro 4 Difluoromethyl Pyridin 2 Ol

Pyridin-2-ol/Pyridin-2(1H)-one Tautomeric Equilibrium Analysis

The interconversion between the aromatic alcohol form (2-hydroxypyridine) and the amide form (2-pyridone) is a classic example of prototropic tautomerism. nih.gov This equilibrium is highly sensitive to the molecular environment, including the physical state, solvent, and aggregation state. wuxibiology.comwikipedia.org

In the gas phase, where intermolecular interactions are minimized, the 2-hydroxypyridine (B17775) (enol) tautomer is generally the more stable form. stackexchange.comechemi.com This preference is attributed to its aromatic character. echemi.com The energy difference between the two tautomers in the gas phase is quite small. Experimental measurements using IR spectroscopy have determined this difference to be in the range of 2.43 to 3.3 kJ/mol. wikipedia.orgstackexchange.com Theoretical calculations support this finding, with various methods predicting the hydroxypyridine form to be more stable by approximately 3 to 9 kJ/mol. nih.govdntb.gov.ua The direct conversion from one tautomer to the other in the gas phase involves a high energy barrier (calculated to be 125-210 kJ/mol) for the forbidden 1,3-suprafacial proton shift, making the uncatalyzed intramolecular process energetically unfavorable. wikipedia.orgdntb.gov.ua

Table 1: Gas-Phase Energy Differences Between 2-Hydroxypyridine and 2-Pyridone Tautomers

| Method | Energy Difference (kJ/mol) | More Stable Tautomer |

|---|---|---|

| Experimental (IR Spectroscopy) | ~3 | 2-Hydroxypyridine |

| QCISD(T)/TZV2P | 2.9 | 2-Hydroxypyridine |

| M062X/CCSD | 5–9 | 2-Hydroxypyridine |

| B3LYP | 1–3 | 2-Pyridone |

Note: A positive energy difference indicates that 2-pyridone is less stable than 2-hydroxypyridine.

The tautomeric equilibrium is profoundly influenced by the solvent environment. wuxibiology.com A clear trend is observed where non-polar solvents favor the 2-hydroxypyridine form, while polar solvents significantly shift the equilibrium towards the 2-pyridone tautomer. wikipedia.orgstackexchange.com This shift is primarily due to the difference in the dipole moments of the two forms; the 2-pyridone tautomer is substantially more polar than the 2-hydroxypyridine form. wuxibiology.com Consequently, polar solvents, particularly protic ones like water, stabilize the 2-pyridone form through favorable dipole-dipole interactions and hydrogen bonding. wuxibiology.comstackexchange.com In aqueous solutions, the equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) can be as high as 900, indicating a strong preference for the pyridone form, whereas in non-polar solvents like cyclohexane, both tautomers coexist in comparable amounts. nih.gov

Table 2: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine/2-Pyridone in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) |

|---|---|---|

| Gas Phase | 1 | 0.4 |

| Cyclohexane | 2.0 | 1.7 |

| Chloroform | 4.8 | 6.0 |

| Acetonitrile | 37.5 | 130 |

Data compiled from theoretical and experimental studies. nih.govwuxibiology.com

In solution and in the solid state, 2-pyridone readily forms hydrogen-bonded dimers. wikipedia.org The extent of this dimerization is solvent-dependent; it is predominant in non-polar solvents due to hydrophobic effects, while polar, protic solvents disrupt the self-association by competing for hydrogen bond formation. wikipedia.org Ab initio studies have shown that the 2-pyridone/2-pyridone homodimer is the most stable hydrogen-bonded complex. nih.govresearchgate.net This dimerization plays a crucial role in the tautomerism, as it can facilitate a concerted double proton transfer, effectively lowering the activation energy for interconversion compared to the unimolecular pathway. researchgate.net The presence of discrete water molecules can also be viewed as a form of aggregation, which strongly stabilizes the 2-pyridone tautomer and reduces the energy barrier for tautomerization. wuxibiology.com

Quantum Chemical Approaches to Tautomeric Energy Landscapes

Computational chemistry provides powerful tools for investigating the energetic and structural details of tautomeric systems. Quantum chemical calculations have been instrumental in understanding the subtle energy differences and reaction pathways involved in the pyridin-2-ol/pyridin-2(1H)-one equilibrium.

Density Functional Theory (DFT) is a widely used computational method for studying the tautomerism of pyridone systems. ruc.dk Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are employed to optimize the geometries of the tautomers and calculate their relative energies. dntb.gov.uaruc.dkresearchgate.net DFT calculations have successfully predicted the structural parameters and vibrational frequencies of both tautomers. nih.gov These methods also allow for the investigation of solvent effects through implicit models like the Polarizable Continuum Model (PCM), which has been used to rationalize the observed solvent-dependent equilibrium shifts. researchgate.net For instance, DFT calculations of dipole moments correctly show that the pyridone form is more polar, explaining its stabilization in polar media. wuxibiology.com However, the predicted stability can be sensitive to the choice of functional; while methods like M062X align with experimental findings that the hydroxy form is more stable in the gas phase, other functionals like B3LYP have sometimes incorrectly predicted the pyridone form to be more stable. nih.govdntb.gov.ua

For a more accurate description of the small energy differences involved in tautomerism, high-level ab initio methods are often required. Techniques such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Singles and Doubles (QCISD) provide a more rigorous treatment of electron correlation. nih.gov Calculations at the MP2/6-31G** level have shown excellent agreement with experimental free energy changes for the tautomerization in the gas phase and in various solvents. nih.gov Furthermore, calculations using QCISD(T) with a large triple-zeta basis set (TZV2P) yielded a gas-phase energy difference of 2.9 kJ/mol, which is in close agreement with experimental values. nih.gov For studying photochemical processes, multiconfigurational methods like CASSCF and CASPT2 have been employed to map the potential energy surfaces of the excited states and elucidate the mechanism of photo-induced tautomerization. researchgate.netnih.gov These high-level calculations confirm that a combination of factors, including geometry optimization, electron correlation, and zero-point vibrational energy corrections, is essential for accurately predicting tautomeric preferences. wayne.eduwayne.edu

Table 3: Comparison of Computational Methods for Gas-Phase Tautomerization Energy

| Computational Method | Basis Set | Calculated ΔE (kJ/mol) | Reference Tautomer |

|---|---|---|---|

| MP2 | 6-31G** | -0.64 | 2-Pyridone favored |

| QCISD(T) | TZV2P | +2.9 | 2-Hydroxypyridine favored |

| CCSD | 6-311++G** | +5 to +9 | 2-Hydroxypyridine favored |

| B3LYP | 6-311++G** | -1 to -3 | 2-Pyridone favored |

Note: Positive ΔE indicates the energy of 2-pyridone relative to 2-hydroxypyridine.

Implicit and Explicit Solvation Models in Tautomerism Studieswikipedia.orgaps.org

The study of tautomerism is significantly influenced by the surrounding solvent environment, which can selectively stabilize one tautomer over another. Computational chemistry employs various solvation models to account for these effects, primarily categorized as implicit and explicit models. wikipedia.org

Implicit Solvation Models , also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and provides a good first approximation of the bulk electrostatic effects of the solvent on the solute molecule. wikipedia.org It calculates the solvation free energy by placing the solute in a cavity within the solvent continuum, allowing for the evaluation of how the solvent's polarity influences tautomeric stability.

Explicit Solvation Models take a more detailed approach by representing individual solvent molecules. nih.gov This method, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) frameworks, allows for the specific short-range interactions between the solute and solvent molecules, such as hydrogen bonding, to be accurately modeled. nih.gov While computationally more demanding, explicit models can be crucial for systems where specific solute-solvent interactions are the primary drivers of the tautomeric equilibrium. nih.gov For instance, protic solvents like water or methanol (B129727) can form hydrogen bonds that may favor one tautomer, an effect that is best captured by including explicit solvent molecules in the calculation. researchgate.net

Hybrid models combine a few explicit solvent molecules to account for specific interactions in the first solvation shell, while the bulk solvent is treated with an implicit model. wikipedia.orgnih.gov This approach balances computational cost with accuracy, providing a more complete picture of solvation. The choice of model depends on the system; while implicit models can be sufficient, explicit solvent molecules are often necessary to accurately reproduce experimental findings, especially when strong intermolecular hydrogen bonds are involved. nih.govresearchgate.net

To illustrate the application of these models, theoretical calculations for 6-Chloro-4-(difluoromethyl)pyridin-2-ol could predict the relative energy (ΔE) between the pyridin-2-ol (enol) and pyridin-2-one (keto) tautomers in different solvents.

Table 1: Theoretical Relative Energies (ΔE) of Tautomers of this compound using Different Solvation Models.

| Solvent (Dielectric Constant, ε) | Solvation Model | Predicted More Stable Tautomer | ΔE (kcal/mol) (E_enol - E_keto) |

|---|---|---|---|

| Gas Phase (ε=1) | N/A | Enol | -2.5 |

| Chloroform (ε=4.8) | Implicit (PCM) | Enol | -1.2 |

| Dimethyl Sulfoxide (DMSO) (ε=46.7) | Implicit (PCM) | Keto | +1.8 |

| Water (ε=78.4) | Implicit (PCM) | Keto | +2.5 |

| Water (ε=78.4) | Hybrid (PCM + 3 explicit H₂O) | Keto | +3.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on computational models.

Spectroscopic Characterization of Tautomeric Forms in Solution and Solid Statenih.govnih.gov

Spectroscopic methods are indispensable for the experimental investigation of tautomerism, providing direct information about the molecular structure and the equilibrium between different forms in both solution and the solid state.

Vibrational Spectroscopy (IR, Raman) for Tautomer Identificationnih.govnih.govnih.govnih.gov

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying tautomeric forms by probing their characteristic vibrational modes. The key to distinguishing between the enol (pyridin-2-ol) and keto (pyridin-2-one) forms of this compound lies in identifying specific bond vibrations.

The enol tautomer is characterized by:

A broad O-H stretching vibration, typically in the 3400-2500 cm⁻¹ region, often indicative of hydrogen bonding.

A C-O stretching vibration around 1200 cm⁻¹.

The absence of a strong carbonyl (C=O) absorption band.

The keto tautomer is characterized by:

A strong and sharp C=O stretching absorption, typically found in the 1650-1700 cm⁻¹ range for pyridinones.

An N-H stretching vibration, usually appearing as a sharper band around 3400 cm⁻¹ compared to the O-H stretch.

In the solid state, the crystal structure may favor a single tautomer, resulting in a cleaner spectrum. For example, many hydroxypyrimidine derivatives are found to exist predominantly in the keto form in the solid state. nih.gov In solution, the presence of both tautomers would lead to the observation of bands corresponding to both species, with their relative intensities reflecting the equilibrium position.

Table 2: Characteristic Vibrational Frequencies for Tautomers of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) for Enol Form | Expected Frequency Range (cm⁻¹) for Keto Form |

|---|---|---|

| O-H / N-H Stretch | ~3400-2500 (broad) | ~3400 (sharp) |

| C=O Stretch | Absent | ~1680 |

| Pyridine (B92270) Ring Vibrations | ~1600-1400 | ~1600-1400 |

| C-O Stretch | ~1200 | Absent |

| CF₂ Stretch (Symmetric/Asymmetric) | ~1150-1050 | ~1150-1050 |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Studies of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution. bohrium.com It can provide both qualitative and quantitative information about the different tautomers present. bohrium.com

The type of NMR spectrum observed depends on the rate of interconversion between the tautomers. bohrium.com

Slow Exchange: If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. The relative populations can be determined by integrating the signal intensities. bohrium.com

Fast Exchange: If the interconversion is rapid, a single set of averaged signals will be observed, with chemical shifts being the weighted average of the individual tautomers.

Intermediate Exchange: At intermediate rates, the signals can become significantly broadened, sometimes to the point of disappearing into the baseline. researchgate.netsiftdesk.org

For this compound, key diagnostic signals in ¹H and ¹³C NMR would be used to distinguish the tautomers. The chemical shift of the proton attached to the heteroatom (O-H vs. N-H) is a clear indicator, although its signal can be broad and solvent-dependent. More reliably, the ¹³C chemical shifts of the ring carbons, particularly C2 and C4, are sensitive to the tautomeric form. The C2 carbon would show a significant downfield shift in the keto form (where it is a carbonyl carbon) compared to the enol form.

Table 3: Hypothetical ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound in DMSO-d₆.

| Carbon Atom | Expected δ (ppm) for Enol Form | Expected δ (ppm) for Keto Form | Expected Δδ (Keto - Enol) |

|---|---|---|---|

| C2 | 155-160 | 170-175 (C=O) | +15 to +20 |

| C3 | 105-110 | 110-115 | ~+5 |

| C4 | 140-145 (t) | 135-140 (t) | ~-5 |

| C5 | 115-120 | 120-125 | ~+5 |

| C6 | 145-150 | 140-145 | ~-5 |

| CF₂ | 110-115 (t) | 110-115 (t) | ~0 |

(t) indicates a triplet due to coupling with fluorine. Note: The data in this table is hypothetical and for illustrative purposes, based on known trends for similar heterocyclic systems.

By analyzing the NMR spectra under different conditions (e.g., solvent, temperature), detailed insights into the thermodynamics and kinetics of the tautomeric equilibrium of this compound can be obtained. bohrium.com

Advanced Spectroscopic and Structural Characterization of 6 Chloro 4 Difluoromethyl Pyridin 2 Ol

High-Resolution Vibrational Spectroscopy (FTIR, FT-Raman)

No specific Fourier-Transform Infrared (FTIR) or Fourier-Transform Raman (FT-Raman) spectra for 6-Chloro-4-(difluoromethyl)pyridin-2-ol could be located.

Assignment of Fundamental Vibrational Modes and Overtones

To fulfill this section, a detailed vibrational analysis, often supported by quantum chemical calculations (like Density Functional Theory - DFT), would be necessary. This would involve assigning specific absorption bands in the IR and Raman spectra to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., O-H, C-H, C=C, C-N, C-Cl, C-F). Without experimental spectra or computational studies, these assignments cannot be made.

Analysis of Hydrogen Bonding Signatures

The presence of the hydroxyl (-OH) group suggests that this compound can participate in intermolecular hydrogen bonding. In vibrational spectroscopy, this would typically be observed as a broad and red-shifted O-H stretching band in the FTIR spectrum. However, without the actual spectral data, a detailed analysis of the nature and extent of hydrogen bonding (e.g., dimer or polymer formation) is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Specific 1H, 13C, and 19F NMR spectra for this compound are not available in the searched resources.

1H, 13C, 19F NMR Chemical Shift Analysis (GIAO Method)

A complete analysis would require experimental NMR data to be compared with theoretical chemical shifts calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. This comparison helps in the unambiguous assignment of signals to specific nuclei in the molecule. For this compound, this would involve predicting the chemical shifts for the aromatic protons, the proton of the difluoromethyl group, the various carbon atoms in the pyridine (B92270) ring and the difluoromethyl group, and the fluorine atoms. The characteristic triplet for the 1H NMR signal of the CHF2 group and the doublet in the 19F NMR spectrum would be key features. However, without published research, this analysis remains speculative.

2D NMR Techniques for Connectivity and Conformational Insights

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the chemical structure by establishing connectivity between protons and carbons. For instance, HMBC could show correlations between the fluorine atoms and the adjacent carbon, and between the protons and carbons of the pyridine ring. No such 2D NMR studies for this specific compound have been found.

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

While the molecular formula (C6H4ClF2NO) and molecular weight can be calculated, specific high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition through a precise mass measurement, is not available. An HRMS spectrum would also reveal characteristic fragmentation patterns that could further support the elucidation of the molecule's structure, particularly the isotopic pattern expected from the presence of a chlorine atom.

Fragmentation Pattern Analysis and Isotopic Signatures

Upon electron ionization, the molecule would form a molecular ion [M]•+. A key characteristic of this molecular ion peak would be the presence of a significant M+2 peak, which is a definitive isotopic signature for compounds containing a single chlorine atom. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the [M]•+ and [M+2]•+ peaks would appear in an approximate 3:1 intensity ratio, respectively. This isotopic pattern is a powerful diagnostic tool in identifying chlorinated compounds.

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

A primary fragmentation pathway for pyridin-2-one structures is the loss of a neutral carbon monoxide (CO) molecule. This would result in a significant fragment ion [M-CO]•+. This fragmentation is common for pyridones and related heterocyclic compounds.

Another expected fragmentation involves the difluoromethyl group. While data on the direct fragmentation of a difluoromethyl group on a pyridin-2-ol ring is scarce, studies on trifluoromethyl-substituted heterocycles suggest potential pathways. One possibility is the loss of a difluoromethyl radical (•CHF₂), leading to the [M-CHF₂]⁺ ion. Alternatively, rearrangement processes could occur, potentially leading to the expulsion of a difluorocarbene (:CF₂) neutral species, a phenomenon observed in the mass spectrometry of some polyfluorinated aromatic compounds.

Cleavage of the chlorine atom is another probable fragmentation route. This can occur either as the loss of a chlorine radical (•Cl) from the molecular ion to give [M-Cl]⁺, or as the loss of a neutral HCl molecule, particularly if a hydrogen atom from the ring or hydroxyl group is involved in a rearrangement. The fragment ions resulting from the loss of the chlorine atom would not exhibit the characteristic 3:1 isotopic pattern.

Further fragmentation of the primary fragment ions would lead to a cascade of smaller ions, providing a detailed fingerprint of the molecule's structure. The interplay between these fragmentation pathways would determine the relative abundances of the various fragment ions in the mass spectrum.

Table 1: Predicted Major Fragment Ions and Isotopic Signatures for this compound

| Fragment Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Comments |

| [M]•+ | 179 | 181 | Molecular ion with characteristic 3:1 isotopic ratio. |

| [M-CO]•+ | 151 | 153 | Result of decarbonylation, retaining the Cl atom. |

| [M-CHF₂]⁺ | 128 | 130 | Loss of the difluoromethyl radical. |

| [M-Cl]⁺ | 144 | - | Loss of the chlorine radical. |

| [M-HCl]•+ | 143 | - | Loss of neutral hydrogen chloride. |

X-ray Crystallography for Solid-State Molecular Geometry (if applicable to related compounds)

The pyridin-2-one ring is expected to be essentially planar. In the solid state, pyridin-2-one and its derivatives typically exhibit a tautomeric equilibrium, favoring the pyridin-2(1H)-one form. This tautomer allows for the formation of strong intermolecular hydrogen bonds between the N-H donor and the C=O acceptor of neighboring molecules, often leading to the formation of centrosymmetric dimers. The presence of the chlorine atom at the 6-position is not expected to significantly distort the planarity of the ring.

The chlorine atom at the 6-position can participate in halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the carbonyl group or the nitrogen atom of the pyridine ring. This type of interaction can be a significant factor in directing the crystal packing.

The crystal structure of a related compound, 1-hydroxy-5-(trifluoromethyl)pyridine-2(1H)-thione, reveals how a fluorinated substituent on the pyridine ring can be accommodated within a crystal lattice, although it is bound to a protein in this specific case. In simpler, non-protein-bound structures of substituted pyridin-2-ones, the packing is often dominated by a combination of hydrogen bonding, π-π stacking interactions between the aromatic rings, and other weaker intermolecular forces.

Table 2: Expected Crystallographic Parameters and Interactions for this compound (based on related structures)

| Parameter | Expected Feature | Rationale based on Related Compounds |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridin-2-ones. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Often observed due to the formation of hydrogen-bonded dimers. |

| Hydrogen Bonding | Strong N-H•••O=C hydrogen bonds forming dimers. | A characteristic feature of the pyridin-2-one scaffold. |

| Halogen Bonding | Potential C-Cl•••O or C-Cl•••N interactions. | The chlorine atom can act as a halogen bond donor. |

| Other Interactions | C-H•••F hydrogen bonds, π-π stacking. | The difluoromethyl group and the aromatic ring provide sites for these interactions. |

Computational Chemistry and Theoretical Modeling of 6 Chloro 4 Difluoromethyl Pyridin 2 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For 6-Chloro-4-(difluoromethyl)pyridin-2-ol, these methods can map out regions of high and low electron density, predict the energies of its principal molecular orbitals, and quantify the delocalization of electrons within the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A theoretical analysis of this compound would likely show that the HOMO is primarily localized on the pyridin-2-ol ring, particularly on the oxygen and nitrogen atoms and the π-system of the ring. The LUMO, conversely, would be expected to be distributed across the π-system, influenced by the electron-withdrawing chloro and difluoromethyl substituents. The presence of these strongly electronegative groups would be anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridin-2-ol, with a significant impact on the HOMO-LUMO gap. A smaller gap suggests higher reactivity.

Illustrative FMO Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.75 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Correlates with chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would be expected to show the most negative potential localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, pronounced positive potential (a "σ-hole") might be observed on the chlorine atom, a characteristic feature that enables it to act as a halogen bond donor. The hydrogen of the hydroxyl group would also represent a site of positive potential. The difluoromethyl group, being strongly electron-withdrawing, would contribute to a more positive potential on the adjacent ring carbons. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. The key aspect of NBO analysis is its ability to quantify the stabilizing energy associated with delocalization, which occurs when electrons from a filled (donor) orbital interact with a vacant (acceptor) orbital.

Illustrative NBO Interaction Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(1) N | π* (C2-C3) | 5.8 |

| n(2) O | π* (C2-N) | 22.5 |

| π (C4-C5) | π* (C2-N) | 18.2 |

Aromaticity Assessment of the Pyridine Ring System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. While pyridine itself is aromatic, the introduction of substituents can modulate the degree of aromaticity. dtu.dk Assessing this property is crucial for understanding the molecule's structure, stability, and reactivity.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). Aromatic systems sustain a diatropic ring current when placed in an external magnetic field, which induces a local magnetic field that opposes the external one. This results in strong negative (shielded) NICS values. Conversely, antiaromatic systems exhibit positive (deshielded) values.

For this compound, NICS calculations would be expected to yield negative values, confirming the aromatic character of the pyridine ring. The magnitude of these values, when compared to benzene (B151609) and unsubstituted pyridine, would provide a quantitative measure of its aromaticity. The presence of electron-withdrawing groups might slightly reduce the magnitude of the negative NICS values compared to benzene, indicating a modest decrease in aromaticity. rsc.org

Illustrative NICS Aromaticity Data

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene (Reference) | -9.7 | -11.5 | Aromatic |

| Pyridine (Reference) | -9.0 | -10.8 | Aromatic |

| This compound | -8.5 | -10.1 | Aromatic |

Other Aromaticity Indices

Besides NICS, several other indices are used to provide a more complete picture of aromaticity, as this property is multidimensional. These include:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. For the title compound, the HOMA index would be expected to be high, but perhaps slightly lower than that of benzene due to bond length variations induced by the substituents. rsc.orgresearchgate.net

Para-Delocalization Index (PDI): This electronic index measures the extent of electron sharing between para-related atoms in a six-membered ring. Higher PDI values are associated with greater aromaticity. rsc.org

Aromatic Fluctuation Index (FLU): This index quantifies the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU values are indicative of a more aromatic system. nih.gov

Together, these computational indices provide a comprehensive and quantitative assessment of the aromatic character of the this compound ring system, offering crucial insights into its inherent stability.

Intermolecular Interactions and Self-Assembly Prediction

Computational modeling is a powerful tool for predicting how molecules interact with each other, which governs their macroscopic properties and crystal packing. For this compound, several types of non-covalent interactions are expected to dictate its self-assembly.

The structure of this compound features potent hydrogen bond donors and acceptors, making hydrogen bonding a primary driver of its intermolecular interactions.

Intermolecular Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridinic nitrogen and the hydroxyl oxygen are primary hydrogen bond acceptors. Computational studies on similar heterocyclic systems, such as chloropyrimidines and pyridine derivatives, demonstrate the significance of these interactions in forming stable supramolecular structures. figshare.commdpi.com It is predicted that this compound will form strong intermolecular O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers or extended chains. For instance, the aminolysis of 6-chloropyrimidine is significantly influenced by hydrogen bonding, with interaction energies that can reduce reaction barriers by over 25 kJ/mol. figshare.com

Other Weak Interactions: Beyond classical hydrogen bonds, weaker C-H···O, C-H···F, and C-H···Cl interactions are also anticipated. Halogen interactions, particularly those involving chlorine, can also play a role in directing crystal packing, as observed in other halogenated organic molecules. mdpi.comresearchgate.net Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are often used to characterize and quantify the strength of these varied interactions. mdpi.com

Table 1: Predicted Hydrogen Bond Interactions in this compound

| Interaction Type | Donor | Acceptor | Nature | Predicted Strength |

|---|---|---|---|---|

| Intermolecular | O-H | N (pyridine) | Strong | Strong |

| Intermolecular | O-H | O (hydroxyl) | Strong | Strong |

| Intramolecular | O-H | N (pyridine) | Possible | Moderate |

| Intermolecular | C-H | O (hydroxyl) | Weak | Weak |

The formation of dimers is a fundamental self-assembly process. For aromatic molecules, dimerization can occur through hydrogen bonding or π-π stacking. Computational methods like DFT and Møller–Plesset second-order perturbation theory (MP2) are used to calculate the energies and geometries of these dimers. mdpi.com

Hydrogen-Bonded Dimers: Given the strong hydrogen bonding capabilities, the most stable dimer of this compound is expected to be formed via intermolecular O-H···N or O-H···O bonds. The interaction energies for such hydrogen-bonded dimers in similar systems can be significant, often exceeding -25 kJ/mol. nih.gov

Studies on related halogenated compounds show that dispersion-corrected DFT methods are essential for accurately predicting these non-covalent interaction energies. uci.edu The interplay between hydrogen bonding and halogen bonding can lead to robust supramolecular structures, with interaction energies for halogen bonds ranging from 4 to 17 kJ/mol (0.9 to 4.1 kcal/mol). mdpi.com

Table 2: Estimated Dimerization Energies for Analogous Pyridine Systems

| Dimer Type | Interaction | Estimated Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Hydrogen-Bonded | O-H···N | -25 to -40 | CCSD(T), MP2 |

| Stacked | π-π stacking | -10 to -20 | DFT-D3, MP2 |

The conformation and stability of this compound can be significantly influenced by the solvent environment. This is particularly true for the tautomeric equilibrium between the pyridin-2-ol form and its corresponding pyridin-2-one tautomer.

Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules to simulate these effects. rsc.org

Tautomeric Equilibrium: Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers. The position of this equilibrium is highly sensitive to solvent polarity. nih.gov In polar, protic solvents like water, the more polar pyridin-2-one form is often favored due to stronger solute-solvent hydrogen bonding. In nonpolar solvents, the pyridin-2-ol form may be more stable. Computational models can predict the relative energies of these tautomers in different dielectric media.

Conformational Stability: Solvents can also affect the rotational barriers of the substituent groups. For instance, the orientation of the -OH and -CHF2 groups may change to optimize solvation. Solvents with high dipole moments can stabilize conformations with larger molecular dipole moments. mdpi.com Molecular dynamics simulations in explicit solvent are used to explore the conformational landscape and identify the most stable structures in solution. aps.org Studies on similar systems show that solvent choice can dictate which crystalline form (polymorph) is obtained, as different conformers are stabilized. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of interest for applications in photonics and optoelectronics. These properties arise from the interaction of the molecule's electron cloud with an external electric field. The presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -CHF2) groups on the pyridine π-system suggests that this compound could exhibit NLO behavior.

DFT calculations are a standard method for predicting the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ias.ac.inresearchgate.net

Electric Dipole Moment (μ): The dipole moment is a measure of the charge separation within the molecule. The combination of electronegative (Cl, F, O, N) and electropositive (H) atoms in this compound will result in a significant ground-state dipole moment. Its magnitude and orientation can be precisely calculated using DFT methods like B3LYP. For similar trifluoromethyl pyridine derivatives, calculated dipole moments are in the range of 3-4 Debye. journaleras.com

Polarizability (α) and Hyperpolarizability (β): Polarizability describes the ease with which the electron cloud is distorted by an electric field, while hyperpolarizability describes the non-linear response. A large hyperpolarizability (β) is a key indicator of a promising NLO material. Molecules with strong intramolecular charge transfer characteristics, facilitated by donor-π-acceptor frameworks, tend to have large β values. researchgate.net The -OH group acts as a donor, while the pyridine ring serves as the π-bridge, and the -Cl and -CHF2 groups act as acceptors. Calculations on related pyridine N-oxides and substituted pyridines have shown that such substitutions can significantly enhance hyperpolarizability. researchgate.net The calculated first hyperpolarizability (β) for a related molecule, 5-(trifluoromethyl)pyridine-2-thiol, was found to be approximately eight times greater than that of the reference NLO material, urea. journaleras.com

Table 3: Representative Calculated NLO Properties for Substituted Pyridine Derivatives

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [10⁻²⁴ esu] | Hyperpolarizability (β) [10⁻³⁰ esu] |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.24 | 14.61 | 2.97 |

| 2-Aminopyridinium p-toluenesulphonate | B3LYP/6-31G(d) | 14.85 | 28.18 | 4.45 |

Data is based on computational studies of analogous compounds to provide context for the potential properties of this compound. ias.ac.injournaleras.com

6 Chloro 4 Difluoromethyl Pyridin 2 Ol As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the pyridin-2-one tautomer of 6-Chloro-4-(difluoromethyl)pyridin-2-ol, coupled with the presence of multiple functional groups, provides a platform for the synthesis of a variety of complex heterocyclic systems. This compound serves as a foundational element for constructing both simple and fused ring structures, offering a straightforward entry into libraries of novel chemical entities.

Synthesis of Polyfluoroalkyl-Containing Pyridinones

The core structure of this compound is a pyridinone moiety, a privileged scaffold in medicinal chemistry. The difluoromethyl group at the 4-position imparts unique physicochemical properties to the resulting molecules. The synthesis of various polyfluoroalkyl-containing pyridinones can be achieved through nucleophilic substitution reactions at the 6-position, where the chlorine atom can be displaced by a range of nucleophiles. This allows for the introduction of diverse functionalities, leading to a broad spectrum of substituted pyridinone derivatives.

For instance, the reaction of this compound with various amines, alcohols, or thiols can yield a library of 6-substituted-4-(difluoromethyl)pyridin-2-ones. These reactions are often catalyzed by a base and can proceed under mild conditions, making this a highly efficient method for generating molecular diversity. The general synthetic approach is outlined below:

Table 1: Synthesis of 6-Substituted-4-(difluoromethyl)pyridin-2-one Derivatives

| Reactant (Nucleophile) | Resulting 6-Substituent | Potential Compound Class |

| Primary/Secondary Amine | Amino Group | Aminopyridinones |

| Alcohol/Phenol | Ether Linkage | Alkoxy/Aryloxypyridinones |

| Thiol/Thiophenol | Thioether Linkage | Alkylthio/Arylthiopyridinones |

The resulting polyfluoroalkyl-containing pyridinones are of significant interest due to the established bioactivity of the pyridinone core in various therapeutic areas.

Construction of Fused Pyridine (B92270) Derivatives

The strategic placement of reactive sites in this compound facilitates its use in the construction of fused heterocyclic systems. The pyridinone ring can act as a dienophile or a precursor to a diene in cycloaddition reactions, while the chloro and hydroxyl/oxo functionalities provide handles for intramolecular cyclization reactions.

One common strategy involves the initial modification of the 6-chloro position, followed by a subsequent cyclization reaction to form a new ring fused to the pyridine core. For example, reaction with a binucleophilic reagent can lead to the formation of bicyclic systems such as pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines. These fused heterocyclic scaffolds are prevalent in many biologically active molecules. The versatility of this approach allows for the creation of a wide array of fused pyridine derivatives with varying substitution patterns, driven by the choice of the cyclizing agent.

Precursor for Advanced Chemical Scaffolds

Beyond the synthesis of complex heterocycles, this compound serves as a crucial precursor for the development of advanced chemical scaffolds, particularly those with applications in drug discovery.

Development of Pyridine-Based Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridine ring is a common element in many pharmacophores due to its ability to participate in hydrogen bonding and π-stacking interactions. By utilizing this compound, medicinal chemists can readily access novel pyridine-based scaffolds.

The synthetic handles on the molecule allow for the systematic modification of its structure to optimize interactions with a biological target. The chlorine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents. The pyridin-2-ol moiety can be O-alkylated or O-arylated to further explore the chemical space. This modular approach enables the fine-tuning of the electronic and steric properties of the resulting molecules, a key aspect of modern drug design.

Role of the Difluoromethyl Group in Enhancing Lipophilicity and Binding Properties

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties that can be advantageous in drug design.

Table 2: Physicochemical contributions of the Difluoromethyl Group

| Property | Contribution of the Difluoromethyl Group | Reference |

| Lipophilicity | Increases lipophilicity compared to a methyl group. | |

| Hydrogen Bonding | Can act as a hydrogen bond donor. | |

| Bioisosterism | Serves as a bioisostere for hydroxyl, thiol, and amide groups. | |

| Metabolic Stability | Can enhance metabolic stability. |

Utility in Agrochemical and Material Science Research

The application of this compound extends beyond pharmaceuticals into the realms of agrochemical and material science research.

In the agrochemical sector, fluorinated compounds, particularly those containing trifluoromethyl and difluoromethyl groups, have a proven track record as active ingredients in herbicides, insecticides, and fungicides. The pyridine moiety itself is a key component of many successful agrochemicals. Therefore, derivatives of this compound are attractive candidates for screening for new crop protection agents. The ability to easily diversify the structure of this intermediate allows for the creation of large libraries of compounds for high-throughput screening.

In material science, the unique electronic properties of fluorinated organic molecules make them interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the difluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of conjugated systems. Fused pyridine derivatives synthesized from this compound could be investigated as novel materials with tailored electronic and photophysical properties.

Mechanistic Investigations of 6 Chloro 4 Difluoromethyl Pyridin 2 Ol Interactions with Biological Systems in Vitro

Ligand-Biomolecule Binding Hypotheses and Molecular Recognition

The interaction of small molecules like 6-chloro-4-(difluoromethyl)pyridin-2-ol with biological macromolecules is governed by a complex interplay of non-covalent forces. The specific arrangement of its functional groups—a chlorine atom, a difluoromethyl group, and a hydroxyl group on a pyridin-2-one core—dictates its potential binding modes within protein active sites or allosteric pockets.

Role of Hydrophobic Interactions with Protein Pockets

The difluoromethyl (CHF2) group at the 4-position and the chlorine atom at the 6-position are hypothesized to be key contributors to the molecule's interaction with hydrophobic pockets within target proteins. Fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule. While highly fluorinated groups like trifluoromethyl are distinctly hydrophobic, the difluoromethyl group possesses a more nuanced character, capable of participating in both hydrophobic and weaker polar interactions.

It is postulated that the difluoromethyl and chloro substituents of this compound can engage with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine that often line the interior of protein binding sites. These interactions are driven by the entropic gain from the displacement of ordered water molecules from the hydrophobic surfaces of both the ligand and the protein.

Hydrogen Bond Formation with Amino Acid Residues

The pyridin-2-ol tautomer of the core ring structure presents both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen in the pyridin-2-one form). This duality allows for the formation of crucial hydrogen bonds with the amino acid residues of a target protein.

Specifically, the hydroxyl group at the 2-position can donate a hydrogen bond to the side chains of amino acids like aspartate, glutamate, or the backbone carbonyl oxygen of various residues. Conversely, the nitrogen atom in the pyridine ring and the exocyclic oxygen can act as acceptors for hydrogen bonds from donor groups on amino acid side chains, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of asparagine and glutamine. These directional interactions are critical for the precise orientation and stabilization of the ligand within the binding site.

Stereochemical Influences on Binding Specificity

At present, there is a lack of publicly available research specifically detailing the stereochemical influences on the binding specificity of this compound. The molecule itself is achiral. However, should it bind to a chiral environment such as a protein active site, the planarity of the pyridine ring and the rotational freedom of the difluoromethyl group would be important factors in determining the optimal binding conformation. Future studies involving co-crystallization with a target protein would be necessary to elucidate the precise three-dimensional arrangement and any induced fit that may occur upon binding.

Enzymatic Modulation Studies (In Vitro Assays for Mechanistic Insight)

While specific enzymatic targets for this compound are not yet extensively documented in the literature, the structural motifs present in the molecule are found in various classes of enzyme inhibitors. Pyridine and pyridinone cores are common scaffolds in medicinal chemistry, known to interact with a wide range of enzymes, including kinases, proteases, and oxidoreductases.

Investigation of Enzyme-Substrate/Inhibitor Interactions

Hypothetically, if this compound were to act as an enzyme inhibitor, its interactions could be competitive, non-competitive, or uncompetitive, depending on its binding site and mechanism. For instance, if it were to bind to the active site of an enzyme, it might compete with the natural substrate. The formation of the aforementioned hydrogen bonds and hydrophobic interactions would be critical for its affinity and inhibitory potency.

Future in vitro assays would involve incubating the compound with a purified enzyme and its substrate to determine the mode of inhibition. Techniques such as fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry could provide quantitative data on binding affinity and thermodynamics.

Kinetic Analysis of Enzyme Activity Modulation

To quantitatively assess the effect of this compound on enzyme activity, detailed kinetic analyses would be required. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined.

In a scenario where this compound acts as a competitive inhibitor, an increase in the apparent Km with no change in Vmax would be expected. Conversely, a non-competitive inhibitor would typically decrease Vmax without affecting Km. The inhibition constant (Ki) can be calculated from these experiments, providing a standardized measure of the inhibitor's potency. The data would typically be visualized using Lineweaver-Burk or Michaelis-Menten plots to delineate the mechanism of inhibition.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

Below is a hypothetical representation of data that could be generated from an in vitro enzyme kinetic study.

| Substrate Concentration (µM) | Initial Velocity (µmol/min) (No Inhibitor) | Initial Velocity (µmol/min) (with Inhibitor) |

| 1 | 0.10 | 0.05 |

| 2 | 0.18 | 0.09 |

| 5 | 0.33 | 0.18 |

| 10 | 0.50 | 0.29 |

| 20 | 0.67 | 0.40 |

Coordination Chemistry and Metal Ion Interactions of this compound Analogues

The pyridin-2-ol scaffold can coordinate to metal ions in several ways. Deprotonation of the hydroxyl group leads to the pyridin-2-olate anion, which can act as a ligand. Coordination can occur through the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, or in a bridging fashion involving both atoms. This versatility allows for the formation of a wide array of metal-ligand complexes with diverse structural and electronic properties. The substituents on the pyridine ring, namely the chloro and difluoromethyl groups, are expected to influence the electron density of the ring and the acidity of the hydroxyl group, thereby modulating the coordination properties of the ligand.

Characterization of Metal-Ligand Complexes of Related Pyridin-2-ol Derivatives

The characterization of metal complexes with pyridin-2-ol and its derivatives is typically achieved through a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the coordination environment of the metal ion and the binding mode of the ligand.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H stretching bands upon coordination provide evidence of metal-ligand bond formation. Shifts in these bands can help distinguish between coordination through the nitrogen or oxygen atoms.